3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
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Description
3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H28N4O4S and its molecular weight is 552.65. The purity is usually 95%.
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Biological Activity
The compound 3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule belonging to the class of quinazoline derivatives. Its structure incorporates an indole moiety and various functional groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is indicative of its complex structure. The molecular formula is C30H28N4O3S, and it features a quinazoline core that is known for various biological activities. The presence of the indole moiety is particularly significant as indoles are often linked to anticancer and antimicrobial activities.
Property | Value |
---|---|
Molecular Weight | 520.64 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit tumor growth in various cancer models. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that derivatives containing the indole structure can inhibit bacterial growth effectively. In vitro assays demonstrated that related compounds displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced cell survival.
- Gene Expression Regulation : The compound may influence gene expression patterns associated with apoptosis and cell cycle regulation.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of a similar quinazoline derivative resulted in a significant reduction in tumor volume compared to control groups. The treatment led to increased levels of apoptotic markers in tumor tissues, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study, a series of indole-based compounds were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain modifications to the indole structure enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent derivatives .
Properties
IUPAC Name |
3-benzyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4S/c36-28(25-17-32-26-11-5-4-10-23(25)26)19-40-31-34-27-15-21(29(37)33-16-22-9-6-14-39-22)12-13-24(27)30(38)35(31)18-20-7-2-1-3-8-20/h1-5,7-8,10-13,15,17,22,32H,6,9,14,16,18-19H2,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHPDABQURCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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